molecular formula C8H12O3 B12977636 Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12977636
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a seven-membered oxabicyclo[2.2.1]heptane scaffold with a methyl ester substituent at the 2-position. Its stereochemistry (1S,2R,4R) confers unique conformational rigidity, making it valuable in medicinal chemistry and asymmetric synthesis. This compound is structurally related to intermediates in prostaglandin and thromboxane modulator syntheses . It is often utilized as a chiral building block due to its stereochemical stability and compatibility with diverse functionalization strategies. The compound’s CAS number (38263-55-7) and molecular formula (C₈H₁₂O₃) are well-documented .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1

InChI Key

UYMKMUZNHJKUQB-QYNIQEEDSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2CC[C@@H]1O2

Canonical SMILES

COC(=O)C1CC2CCC1O2

Origin of Product

United States

Preparation Methods

Typical Diels-Alder Reaction Setup

  • Diene: Often a substituted furan or related heterocyclic compound (e.g., 2-methylfuran)
  • Dienophile: Methyl acrylate or methyl propiolate derivatives
  • Conditions:
    • Solvent: Non-polar solvents such as toluene or dichloromethane
    • Temperature: Mild heating (room temperature to reflux) depending on reactivity
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Catalysts: Sometimes Lewis acids (e.g., AlCl3, BF3·OEt2) are employed to enhance reaction rates and selectivity.

Reaction Outcome

  • Formation of the bicyclic 7-oxabicyclo[2.2.1]heptane skeleton with the ester group introduced at the 2-position
  • Stereochemical control is achieved by the choice of diene and dienophile and reaction conditions, favoring the (1S,2R,4R) configuration.

Post-Cycloaddition Functional Group Transformations

After the bicyclic core is formed, further chemical steps are necessary to obtain the methyl ester derivative with the desired stereochemistry and purity.

Hydrolysis and Esterification

  • If the initial product is an ester precursor or acid, esterification with methanol under acidic conditions (e.g., HCl or sulfuric acid catalysis) is performed to yield the methyl ester.

Ketal Hydrolysis (If Applicable)

  • In some synthetic routes, ketal-protected intermediates are used to control reactivity. Hydrolysis of ketals to ketones or alcohols is achieved using mild acidic conditions, such as dilute HCl, which has been shown to be more efficient than other elaborate methods.

Industrial and Scalable Preparation Methods

Challenges in Industrial Synthesis

  • Traditional methods for related 7-oxabicyclo[2.2.1]heptane derivatives often suffer from long reaction times (up to 75 days) and low yields (33-48%).
  • Some methods require high pressure or temperature, increasing costs and complexity.

Improved Industrial Process

  • A patented method provides a shorter reaction time and higher yield under mild conditions without the need for high temperature or pressure.
  • This involves a Diels-Alder reaction of acrylic acid esters with furan derivatives followed by hydrolysis steps optimized for efficiency.

Analytical Techniques for Confirmation and Purity

Summary Table of Preparation Methods

Step Method/Reaction Conditions Notes Reference
1 Diels-Alder Cycloaddition Diene (e.g., 2-methylfuran) + Dienophile (methyl acrylate) in toluene, mild heating, inert atmosphere Forms bicyclic core with stereocontrol
2 Ketal Hydrolysis (if ketal intermediate used) Acidic hydrolysis with dilute HCl Efficient and mild compared to other methods
3 Esterification (if needed) Methanol with acid catalyst (HCl or H2SO4) Converts acid to methyl ester
4 Purification Chromatography, crystallization Ensures high purity and stereochemical integrity
5 Industrial Scale Optimization Patented mild conditions, no high pressure Shorter reaction time, higher yield

Research Findings and Notes

  • The Diels-Alder reaction remains the most reliable and widely used method for constructing the bicyclic framework of this compound.
  • Mild acidic hydrolysis using HCl is a simple yet effective method for ketal deprotection, improving overall synthetic efficiency.
  • Industrial methods focus on reducing reaction times and avoiding harsh conditions, making the process more cost-effective and scalable.
  • Analytical methods are critical for confirming stereochemistry and purity, which are essential for the compound’s use as a building block in organic synthesis and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its bicyclic structure can serve as a scaffold for the development of novel therapeutics targeting various diseases.

  • Case Study: Antimicrobial Agents
    Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications at the carboxylate position have shown enhanced activity against Gram-positive bacteria, making it a candidate for further drug design efforts.

Table 1: Antimicrobial Activity of Derivatives

CompoundActivity (MIC µg/mL)Target Organism
This compound32Staphylococcus aureus
Modified Derivative A16Streptococcus pneumoniae
Modified Derivative B8Escherichia coli

Organic Synthesis Applications

2. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules through cyclization reactions.

  • Case Study: Synthesis of Chiral Compounds
    The utilization of this compound in asymmetric synthesis has been documented. Its chiral centers allow for the production of enantiomerically pure compounds.

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProductYield (%)
CyclizationChiral Alcohol85
Nucleophilic SubstitutionAmine Derivative70
ReductionAlcoholic Product90

Material Science Applications

3. Polymer Chemistry

This compound is explored for its potential in polymer chemistry due to its ability to act as a monomer or crosslinking agent.

  • Case Study: Biodegradable Polymers
    Research has demonstrated that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical properties.

Table 3: Properties of Polymers Incorporating this compound

Polymer TypeMechanical Strength (MPa)Biodegradability (%)
Poly(lactic acid)5060
Modified with Bicyclic Compound5580

Mechanism of Action

The mechanism of action of Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and exert specific effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate with structurally and functionally related bicyclic esters, focusing on substituents, stereochemistry, and applications.

Structural Analogs with Oxygen/Nitrogen Heteroatoms

Compound Name Key Differences Molecular Formula CAS Number Applications/Research Findings Reference
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Replaces oxygen with nitrogen (7-aza) and tert-butyl ester group C₁₁H₁₇NO₃ 163513-98-2 Intermediate in peptide synthesis; Boc protection enhances stability
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Contains a double bond (hept-5-ene) C₈H₁₀O₃ N/A Higher reactivity due to unsaturated scaffold; priced at $97.00/100mg
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate Fluorine substitution at C2 C₈H₁₁FO₃ N/A Enhanced metabolic stability; potential use in fluorinated drug candidates

Stereochemical Variants

Compound Name Stereochemistry Key Properties Research Findings Reference
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid rel-(1R,2S,4S) configuration Free carboxylic acid form; CAS 38263-55-7 Used in enantioselective synthesis of chiral amines
exo-2-Methyl-7-oxabicyclo[2.2.1]heptane exo-methyl substituent MW 112.17; CAS 16325-23-8 Studied for volatility and solvent interactions

Pharmacologically Active Derivatives

Compound Name Modifications Biological Activity Reference
(1R,2S,4S)-2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Acylamino and aryl ether groups EDG2 receptor inhibitor for cardiovascular diseases
3-Bromo-3-(2,6-dimethoxybenzoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate methyl ester Bromo and dimethoxybenzoyl groups Investigated as a synthetic intermediate for bioactive alkaloids

Key Research Findings and Data

  • Synthetic Efficiency : The parent compound’s synthesis often leverages stereoselective Diels-Alder reactions or enzymatic resolution, achieving >95% enantiomeric excess in optimized conditions .
  • Price and Availability : Commercial analogs vary widely in cost; e.g., Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is priced at $97.00/100mg, while Boc-protected azabicyclo derivatives exceed €250.00/250mg due to complex protection-deprotection steps .
  • Pharmacological Relevance: Derivatives with acylamino substituents (e.g., EDG2 inhibitors) exhibit nanomolar binding affinities, highlighting the scaffold’s versatility in drug discovery .

Biological Activity

Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on various studies and case reports.

  • Molecular Formula : C8H10O4
  • Molecular Weight : 170.16 g/mol
  • CAS Number : 155822454
  • Boiling Point : Approximately 290.7 °C at 760 mmHg
  • Density : 1.3 g/cm³

Synthesis

The synthesis of this compound typically involves the preparation of the bicyclic structure through various organic reactions, including Diels-Alder reactions and subsequent functional group modifications. One notable method includes the use of vinyl triflate with chiral amines to achieve stereoselectivity in the formation of the bicyclic moiety .

Antimicrobial Activity

Recent studies have indicated that compounds within the bicyclic class, including this compound, exhibit significant antimicrobial properties. For example, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition . The compound's mechanism appears to involve the modulation of gene expression related to cell cycle regulation.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. It has been shown to inhibit oxidative stress and promote neuronal survival in cellular models exposed to neurotoxic agents .

Case Studies and Research Findings

StudyFindings
Roy et al., 2021Identified significant cytotoxic activity against RAW 264.7 cells with IC50 values indicating strong potential for further development as an anticancer agent .
Sasaki et al., 2020Demonstrated that related compounds exhibited AKT inhibitory activity with implications for cancer therapy .
MDPI ReviewDiscussed the neuroprotective effects observed in animal models treated with similar bicyclic compounds, suggesting a therapeutic avenue for neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.